5-Mesityl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-Mesityl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom The mesityl group, a derivative of mesitylene, is attached to the thiadiazole ring, providing unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mesityl-1,3,4-thiadiazol-2-amine typically involves the reaction of mesityl hydrazine with carbon disulfide, followed by cyclization. One common method includes the use of thiosemicarbazide derivatives, which undergo oxidative cyclization in the presence of catalysts such as ferric chloride or acids . Another approach involves the reaction of mesityl hydrazine with carboxylic acids in the presence of polyphosphoric acid, leading to the formation of the thiadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yields and purity under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Mesityl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Nitrated or halogenated mesityl derivatives.
Scientific Research Applications
5-Mesityl-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with DNA.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in dye preparation.
Mechanism of Action
The mechanism of action of 5-Mesityl-1,3,4-thiadiazol-2-amine involves its interaction with biological molecules. The compound can bind to DNA, leading to DNA cleavage in the presence of oxidants like hydrogen peroxide . This interaction is crucial for its antimicrobial and anticancer activities. Additionally, the compound may inhibit specific enzymes or proteins, contributing to its biological effects.
Comparison with Similar Compounds
5-Methyl-1,3,4-thiadiazol-2-amine: Similar in structure but with a methyl group instead of a mesityl group.
5-Phenyl-1,3,4-thiadiazol-2-amine: Contains a phenyl group, offering different chemical properties and applications.
Uniqueness: 5-Mesityl-1,3,4-thiadiazol-2-amine stands out due to the presence of the mesityl group, which enhances its stability and reactivity. This unique structure allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10/h4-5H,1-3H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYVGLHVGUXMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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